molecular formula C14H11IO B1312006 2'-Iodo-2-phenylacetophenone CAS No. 430429-42-8

2'-Iodo-2-phenylacetophenone

Cat. No. B1312006
CAS RN: 430429-42-8
M. Wt: 322.14 g/mol
InChI Key: BTPSGRKMOFIPPW-UHFFFAOYSA-N
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Description

“2’-Iodo-2-phenylacetophenone” is an organic compound that likely contains an iodine atom attached to a phenyl group, and a phenylacetophenone moiety . Phenylacetophenones are a class of compounds that have been used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “2’-Iodo-2-phenylacetophenone” are not available, acetophenones can generally be synthesized through Friedel-Crafts acylation, a common method for introducing an acyl group into an aromatic compound . The iodination of the phenyl group could potentially be achieved through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of “2’-Iodo-2-phenylacetophenone” would likely consist of a phenyl ring with an iodine atom attached (2-iodophenyl), and a phenylacetophenone moiety . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Acetophenones, including those with halogen substitutions, are known to participate in a variety of chemical reactions. They can undergo α-functionalization, a process that involves the modification of the carbon atom adjacent to the carbonyl group . This process can involve various strategies, including Kornblum oxidation and C–H functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Iodo-2-phenylacetophenone” would depend on its exact molecular structure. Generally, acetophenones are characterized by their aromaticity, the presence of a carbonyl group, and in this case, an iodine atom .

Scientific Research Applications

Chemical Synthesis

2’-Iodo-2-phenylacetophenone is used in chemical synthesis . It has a molecular weight of 322.15 and its IUPAC name is 1-(2-iodophenyl)-2-phenylethanone . It’s a key component in various chemical reactions due to its unique structure and properties .

Kornblum Oxidation

This compound plays a significant role in Kornblum oxidation . In this reaction, iodine and dimethylsulfoxide are used, and the reaction proceeds through the formation of arylglyoxal as the key intermediate .

C–H Functionalization

2’-Iodo-2-phenylacetophenone is also involved in C–H functionalization . This reaction requires a metal or metal-free catalyst and generates a radical intermediate in most cases .

Synthesis of Natural Products and Pharmaceuticals

The α-functionalization of acetophenones, including 2’-Iodo-2-phenylacetophenone, is crucial because of their enormous range of applications in the synthesis of various natural products and pharmaceuticals .

Synthesis of Heterocyclic Compounds

Acetophenone, which includes 2’-Iodo-2-phenylacetophenone, is one of the most useful precursors in organic reactions due to its applications in the synthesis of many heterocyclic compounds .

Multi-component Reactions

2’-Iodo-2-phenylacetophenone is used in many multi-component reactions . These reactions are a type of chemical synthesis combining three or more reactants to form a product .

Synthesis of Diketones

Various diketones, which are important precursors in many synthetic reactions, can also be synthesized from acetophenones like 2’-Iodo-2-phenylacetophenone .

Photoinitiators of Polymerization

There is ongoing research into photoinitiators that can operate under visible light and low light intensity . While it’s not explicitly mentioned, 2’-Iodo-2-phenylacetophenone, with its unique properties, could potentially be used in this field .

Future Directions

The future directions for the study of “2’-Iodo-2-phenylacetophenone” could involve further exploration of its synthesis, its potential uses in chemical reactions, and its physical and chemical properties. Additionally, any potential biological activity could be of interest for pharmaceutical research .

properties

IUPAC Name

1-(2-iodophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPSGRKMOFIPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452788
Record name 2'-IODO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Iodo-2-phenylacetophenone

CAS RN

430429-42-8
Record name 2'-IODO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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